

# Technical Monograph: 2-Chloromethyl-4-Methoxytoluene

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## Compound of Interest

Compound Name: 2-(chloromethyl)-4-methoxy-1-methylbenzene

CAS No.: 90416-25-4

Cat. No.: B6602818

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## (2-Methyl-5-Methoxybenzyl Chloride)

### Executive Summary

2-Chloromethyl-4-methoxytoluene is a specialized benzylic electrophile used primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-methyl-5-methoxyphenyl moiety into pharmaceutical scaffolds. This specific substitution pattern—combining a lipophilic methyl group with a hydrogen-bond-accepting methoxy group—is valuable for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors and GPCR ligands.

Note on Nomenclature: The name "2-chloromethyl-4-methoxytoluene" implies a toluene core. In systematic IUPAC nomenclature, this compound is defined as 1-(chloromethyl)-2-methyl-5-methoxybenzene or 2-methyl-5-methoxybenzyl chloride. It is distinct from its isomer, 2-chloromethyl-4-methylanisole (where the chloromethyl group is ortho to the methoxy).

## Chemical Identity & Properties

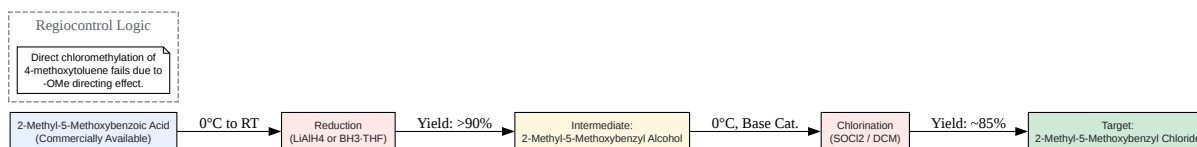
Property	Data
Systematic Name	2-Methyl-5-methoxybenzyl chloride
Common Name	2-Chloromethyl-4-methoxytoluene
CAS Number	90416-25-4 (Specific isomer)
Molecular Formula	C H ClO
Molecular Weight	170.64 g/mol
Physical State	Low-melting solid or viscous liquid (dependent on purity)
Boiling Point	~110–115 °C at 0.5 mmHg (Predicted)
Solubility	Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability	Moisture sensitive (hydrolyzes to alcohol); Light sensitive

## Synthesis & Manufacturing Strategy

The synthesis of this specific isomer presents a regioselectivity challenge. Direct chloromethylation of 4-methoxytoluene (p-cresyl methyl ether) is not recommended because the methoxy group (strong ortho/para director) directs the electrophile to the position ortho to itself (position 3), yielding the wrong isomer.

To ensure the chloromethyl group is placed meta to the methoxy group (as required by the target structure), a stepwise reduction-chlorination route is the industry standard.

## Validated Synthetic Pathway (DOT Diagram)



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Figure 1: Regioselective synthesis of 2-Methyl-5-Methoxybenzyl Chloride avoiding isomer contamination.

## Reactivity Profile & Mechanism

As a benzyl chloride, the compound is a potent alkylating agent. Its reactivity is modulated by the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate, making it highly reactive in

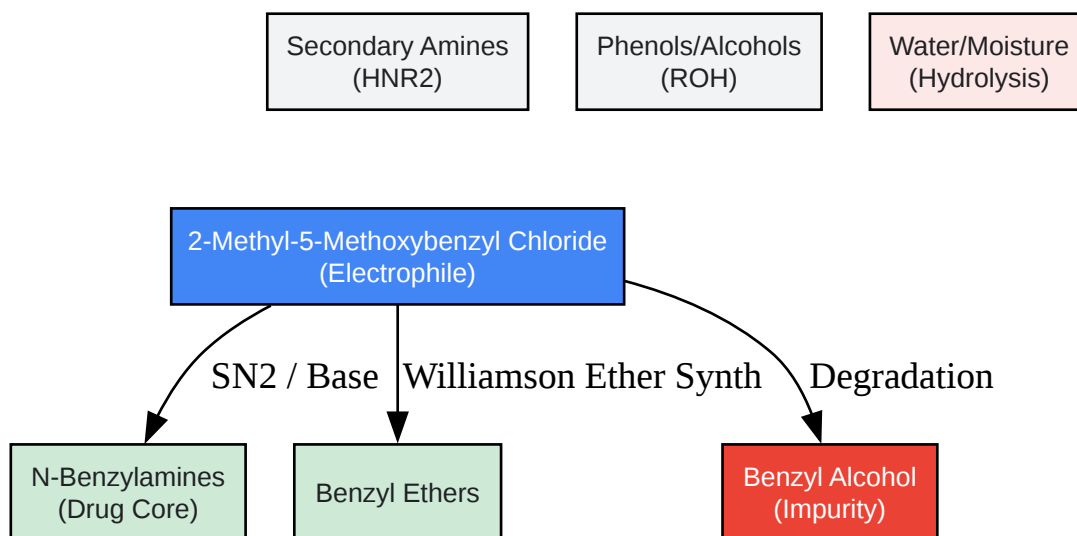
pathways, while the primary carbon allows for smooth

displacements.

## Key Transformations

- N-Alkylation: Reacts with secondary amines to form tertiary benzylamines (common in CNS active drugs).
- O-Alkylation: Reacts with phenols or alcohols to form benzyl ethers.
- C-Alkylation: Reacts with enolates or organometallics to extend the carbon skeleton.

## Reactivity Flowchart



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Figure 2: Primary reactivity modes. Note the susceptibility to hydrolysis (red path).

## Experimental Protocols

The following protocol describes the conversion of the alcohol precursor to the chloride, ensuring high purity for biological testing.

### Protocol: Chlorination of 2-Methyl-5-Methoxybenzyl Alcohol

Objective: Synthesize 2-methyl-5-methoxybenzyl chloride on a 10g scale.

Reagents:

- 2-Methyl-5-methoxybenzyl alcohol (10.0 g, 65.7 mmol)
- Thionyl chloride ( ) (9.4 g, 79.0 mmol, 1.2 eq)
- Dichloromethane (DCM) (anhydrous, 100 mL)
- DMF (catalytic, 2 drops)[1]

## Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen ( ).
- Dissolution: Dissolve the starting alcohol in anhydrous DCM (80 mL) and add catalytic DMF. Cool the solution to 0°C in an ice bath.
- Addition: Dilute in DCM (20 mL) and add dropwise over 30 minutes. Caution: Gas evolution (HCl/SO<sub>2</sub>) will occur.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot ( ) should disappear, replaced by the chloride ( ).
- Workup: Evaporate the solvent and excess under reduced pressure (rotary evaporator).
- Purification: The residue is typically pure enough for next steps. If necessary, purify via rapid filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove polar impurities. Distillation is possible but risks decomposition.

## Quality Control:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the benzylic singlet at ppm.
- Storage: Store under inert gas at -20°C.

## Applications in Drug Development

The 2-methyl-5-methoxyphenyl motif is a privileged substructure. The combination of the ortho-methyl group (providing conformational restriction and hydrophobic bulk) and the meta-methoxy group (providing electronic richness and H-bond acceptance) is utilized in:

- Kinase Inhibitors: Targeting the ATP-binding pocket where the methoxy group interacts with the hinge region.
- GPCR Antagonists: Used in dopamine (D2/D3) and serotonin (5-HT) receptor ligands to fine-tune selectivity.
- Fragment-Based Drug Design (FBDD): The benzyl chloride serves as a "warhead" for covalent tethering screens or as a linker for PROTACs.

## Handling & Safety (E-E-A-T)

As a benzyl chloride derivative, this compound poses specific hazards that must be managed:

- Lachrymator: Highly irritating to eyes and mucous membranes. All operations must be performed in a functioning fume hood.<sup>[1]</sup>
- Corrosive: Causes skin burns. Double-gloving (Nitrile) is recommended.
- Carcinogenicity: Benzyl chlorides are potential alkylating agents of DNA. Treat as a suspected carcinogen.
- Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the chloride to the less toxic alcohol.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951757. Retrieved from [\[Link\]](#) (Note: Used for physical property estimation of analogs).

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## Sources

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